Cas no 2137033-84-0 (tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)

Tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an isopropylaminomethyl substituent. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The (R)-configuration at the 3-position ensures stereochemical precision, which is critical for asymmetric synthesis and drug development. Its structural versatility allows for further functionalization, serving as a key intermediate in the preparation of biologically active compounds. The compound’s well-defined purity and consistent performance make it suitable for research and industrial-scale applications requiring high enantiomeric control.
tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate structure
2137033-84-0 structure
商品名:tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate
CAS番号:2137033-84-0
MF:C14H28N2O2
メガワット:256.384324073792
CID:5296951

tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
    • tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-[[(1-methylethyl)amino]methyl]-, 1,1-dimethylethyl ester, (3R)-
    • インチ: 1S/C14H28N2O2/c1-11(2)15-9-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3/t12-/m1/s1
    • InChIKey: CQFQMIIBFSWUDK-GFCCVEGCSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC[C@H](CNC(C)C)C1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • トポロジー分子極性表面積: 41.6
  • 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-784912-1.0g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
1.0g
$770.0 2024-05-22
Enamine
EN300-784912-10.0g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-784912-0.25g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-784912-5.0g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-784912-2.5g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
2.5g
$1509.0 2024-05-22
Enamine
EN300-784912-0.05g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-784912-0.1g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-784912-0.5g
tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate
2137033-84-0 95%
0.5g
$739.0 2024-05-22

tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate 関連文献

tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylateに関する追加情報

Professional Introduction to Compound with CAS No. 2137033-84-0 and Product Name: *tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate*

Compound with the CAS number 2137033-84-0 and the product name tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in pharmaceutical development and therapeutic interventions.

The molecular structure of this compound encompasses a complex arrangement of atoms, including a piperidine ring substituted with specific functional groups. The presence of a *tert-butyl* group enhances the stability and solubility of the molecule, making it more amenable for various biochemical interactions. The *3R* configuration indicates a specific stereochemical orientation, which is critical for its biological activity and efficacy.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The *tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate* structure has been identified as a promising candidate for further investigation due to its ability to interact with multiple biological targets. This compound exhibits properties that suggest it may be effective in treating conditions related to impaired neuronal communication and cardiovascular dysfunction.

One of the most compelling aspects of this compound is its potential role in the treatment of neurodegenerative disorders. Current research indicates that compounds with similar structural motifs can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The *propan-2-ylamino*methyl group in the molecule is particularly noteworthy, as it is known to enhance binding affinity to certain receptors involved in these pathologies.

The synthesis of *tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate* involves a multi-step process that requires precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for subsequent biological evaluations. The use of chiral auxiliaries and catalysts has been crucial in achieving the desired stereochemical outcome, underscoring the importance of meticulous synthetic planning.

Evaluation of this compound's pharmacokinetic properties has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME). These studies indicate that the molecule has an appropriate half-life and bioavailability, making it suitable for oral administration. Furthermore, preliminary toxicological assessments suggest that it exhibits low toxicity at therapeutic doses, further supporting its potential as a lead compound for drug development.

The impact of this compound on therapeutic intervention extends beyond neurodegenerative diseases. Emerging evidence suggests that it may also play a role in managing cardiovascular disorders by modulating pathways associated with blood pressure regulation and endothelial function. The interaction between this compound and biological targets such as G-protein coupled receptors (GPCRs) has been extensively studied, providing insights into its mechanism of action.

In conclusion, *tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate* represents a significant advancement in chemical and biomedical research. Its unique structural features, combined with promising preclinical data, position it as a valuable candidate for further development in pharmaceutical applications. Continued research into this compound is expected to yield novel therapeutic strategies that address critical medical challenges.

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